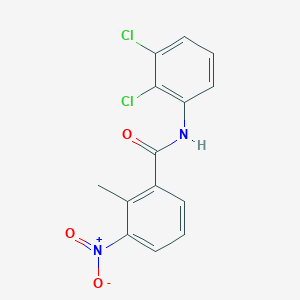
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in 1957 and has since been widely used in agriculture to control the growth of weeds. Diuron is a potent herbicide that is effective against a broad range of weeds, making it a popular choice among farmers.
Mecanismo De Acción
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the absorption of light and the conversion of light energy into chemical energy. By inhibiting photosynthesis, Diuron prevents the growth of weeds and algae.
Biochemical and Physiological Effects
Diuron has been found to have several biochemical and physiological effects on plants. It has been shown to reduce the amount of chlorophyll in plants, which is essential for photosynthesis. Diuron also affects the metabolism of plants, leading to the accumulation of toxic compounds and the disruption of normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diuron has several advantages for lab experiments. It is a potent herbicide that is effective against a broad range of weeds, making it a useful tool for studying plant physiology and ecology. Diuron is also relatively inexpensive and widely available, making it accessible to researchers. However, Diuron has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for studying those species. Additionally, it can be difficult to control the concentration of Diuron in lab experiments, which can lead to inconsistent results.
Direcciones Futuras
For the study of Diuron include the development of new herbicides, the study of its environmental impact, and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of Diuron involves the reaction of 2,3-dichloroaniline with methyl isocyanate, followed by nitration of the resulting product with nitric and sulfuric acid. The final product is then purified by recrystallization. The chemical formula of Diuron is C9H10Cl2N4O2, and its molecular weight is 233.11 g/mol.
Aplicaciones Científicas De Investigación
Diuron has been extensively studied for its herbicidal properties, and its scientific research application has been mainly focused on its use in agriculture. It has been used to control the growth of weeds in various crops, including cotton, soybeans, and sugarcane. Diuron has also been used to control the growth of algae in water bodies, such as lakes and ponds.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-9(4-2-7-12(8)18(20)21)14(19)17-11-6-3-5-10(15)13(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHAMYLYDQCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
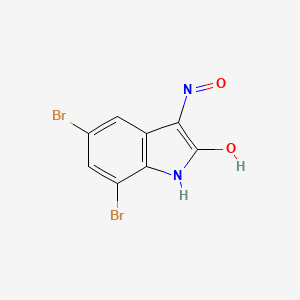
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
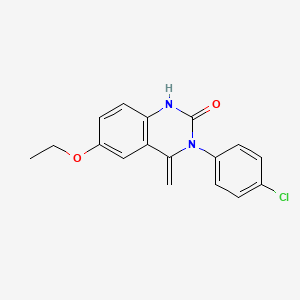
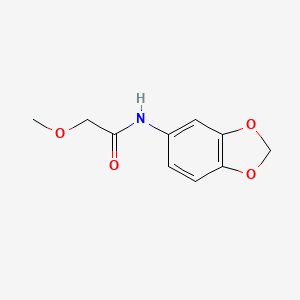

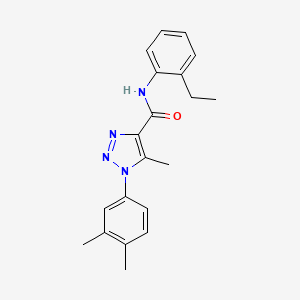
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
